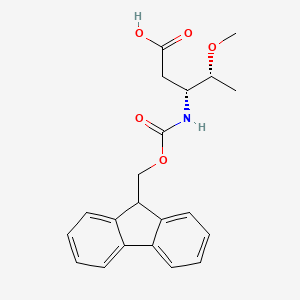

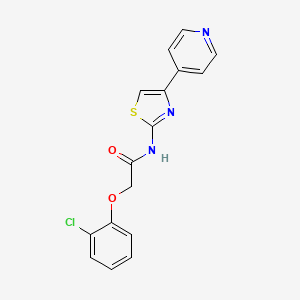

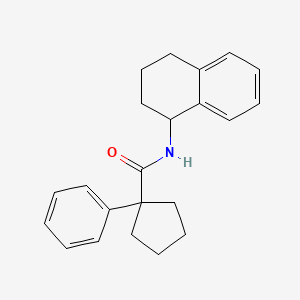

(3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related fluorenylmethoxycarbonyl (Fmoc) protected amino acids and derivatives often involves multi-step reactions that include protection strategies, condensation reactions, and functional group transformations. For instance, N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, prepared via K2CO3-catalysed N-alkylation, have been utilized for the efficient synthesis of N-substituted hydroxamic acids, demonstrating the role of fluorenylmethoxycarbonyl groups in complex synthesis pathways (Mellor & Chan, 1997).

Molecular Structure Analysis

The molecular structure of fluorenylmethoxycarbonyl-protected compounds is critical for their function, especially in the protection of amino acids during peptide synthesis. The stability and ease of removal of the Fmoc group, without affecting other sensitive functional groups, are central to its utility. X-ray crystallography and spectroscopic methods are often employed to elucidate the structure of these compounds and understand their behavior under various conditions (Glagovich et al., 2004).

Chemical Reactions and Properties

Fmoc-protected amino acids participate in a wide range of chemical reactions, including peptide bond formation, selective deprotection under basic conditions, and incorporation into complex molecules. Their chemical properties, such as reactivity with nucleophiles and stability towards acids and bases, make them indispensable in synthetic chemistry. For example, the Fmoc group is known for its straightforward removal by piperidine in organic synthesis, facilitating the next steps in peptide chain elongation (Funakoshi et al., 1988).

Wissenschaftliche Forschungsanwendungen

Synthesis and Solid Phase Peptide Synthesis

The compound has been utilized in the synthesis of other chemicals, such as 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, highlighting its importance in the preparation of complex organic molecules (Le & Goodnow, 2004). Additionally, its use as a linker in solid-phase synthesis, as demonstrated in the synthesis of phenylfluorenyl-based linkers, shows its potential in facilitating chemical reactions and enhancing acid stability (Bleicher, Lutz, & Wuethrich, 2000).

Protection of Hydroxy-Groups

The compound plays a significant role in protecting hydroxy-groups in various chemical syntheses. Its ability to be conveniently removed while leaving other base-labile protecting groups intact is essential in the synthesis of complex organic molecules, such as an octathymidylic acid fragment (Gioeli & Chattopadhyaya, 1982).

Peptide Synthesis

Its application in peptide synthesis is evident in its use as a precursor for the C-terminal amide in solid-phase peptide synthesis. This demonstrates its versatility and importance in the field of peptide chemistry (Funakoshi, Murayama, Guo, Fujii, & Yajima, 1988).

Enantiomerically Pure Diaminobutyric Acids

The compound has been used in the synthesis of enantiomerically pure diaminobutyric acids, showing its utility in creating specific, chirally pure compounds, which is crucial in pharmaceutical research and development (Schmidt, Mundinger, Riedl, Haas, & Lau, 1992).

Synthesis of Complex Compounds

It has been instrumental in the synthesis of complex cyclodepsipeptides, demonstrating its utility in creating biologically active compounds with potential pharmaceutical applications (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).

Eigenschaften

IUPAC Name |

(3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-13(26-2)19(11-20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQYEQGAOKXHCX-BFUOFWGJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2488347.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2488349.png)

![[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488352.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide](/img/structure/B2488365.png)

![N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2488366.png)